molecular formula C13H10ClNO4S B2585896 2-Benzenesulfonamido-5-chlorobenzoic acid CAS No. 138964-58-6

2-Benzenesulfonamido-5-chlorobenzoic acid

Cat. No. B2585896
Key on ui cas rn: 138964-58-6
M. Wt: 311.74
InChI Key: VHCWWQHZZNFJRT-UHFFFAOYSA-N
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Patent
US06790866B2

Procedure details

To a solution of methyl 2-phenylsulfonylamino-5-chlorobenzoate (600 mg; prepared in Reference Example 2.) in the mixture of THF-MeOH (6 ml+3 ml), 2N NaOH solution (2 ml) was added. The mixture was stirred for 2 days. To the reaction mixture, 1N HCl (4.5 ml) was added. The mixture was extracted with ethyl acetate. The organic layer was washed and dried over to give the title compound (575 mg) having the following physical data.
Name
methyl 2-phenylsulfonylamino-5-chlorobenzoate
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([NH:10][C:11]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:12]=2[C:13]([O:15]C)=[O:14])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Cl>C1COCC1.CO>[C:1]1([S:7]([NH:10][C:11]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:12]=2[C:13]([OH:15])=[O:14])(=[O:9])=[O:8])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
methyl 2-phenylsulfonylamino-5-chlorobenzoate
Quantity
600 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC1=C(C(=O)OC)C=C(C=C1)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
THF MeOH
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed
CUSTOM
Type
CUSTOM
Details
dried over

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC1=C(C(=O)O)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 575 mg
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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